molecular formula C19H34N2O7 B13838388 Mono-tert-butyl Malonate-(N-Boc)-L-lysine

Mono-tert-butyl Malonate-(N-Boc)-L-lysine

Cat. No.: B13838388
M. Wt: 402.5 g/mol
InChI Key: PFJVVARLUFCZBV-UHFFFAOYSA-N
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Description

Mono-tert-butyl Malonate-(N-Boc)-L-lysine: is a compound that combines the structural features of mono-tert-butyl malonate and N-Boc-L-lysine. This compound is often used as a synthetic intermediate in organic chemistry due to its unique reactivity and protective groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Mono-tert-butyl Malonate-(N-Boc)-L-lysine typically involves the reaction of mono-tert-butyl malonate with N-Boc-L-lysine under specific conditions. The tert-butyl group serves as a protective group for the malonate, while the N-Boc group protects the lysine. The synthesis can be carried out using various reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: Mono-tert-butyl Malonate-(N-Boc)-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: Mono-tert-butyl Malonate-(N-Boc)-L-lysine is used as a synthetic intermediate in the preparation of various organic compounds. It is particularly useful in the synthesis of complex molecules due to its protective groups.

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein modifications. The protective groups allow for selective reactions, making it a valuable tool in biochemical studies.

Medicine: Its unique structure allows for the creation of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and protective groups make it suitable for large-scale synthesis.

Mechanism of Action

The mechanism of action of Mono-tert-butyl Malonate-(N-Boc)-L-lysine involves its ability to undergo selective chemical reactions due to the presence of protective groups. The tert-butyl group protects the malonate moiety, while the N-Boc group protects the lysine. These protective groups can be selectively removed under specific conditions, allowing for targeted modifications of the compound .

Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and proteins. Its reactivity allows it to participate in biochemical pathways, leading to the formation of specific products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of protective groups and functional moieties. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and biochemical research .

Properties

Molecular Formula

C19H34N2O7

Molecular Weight

402.5 g/mol

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]amino]hexanoic acid

InChI

InChI=1S/C19H34N2O7/c1-18(2,3)27-15(23)11-14(22)20-10-8-7-9-13(17(25)26)21-12-16(24)28-19(4,5)6/h13,21H,7-12H2,1-6H3,(H,20,22)(H,25,26)

InChI Key

PFJVVARLUFCZBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)NCCCCC(C(=O)O)NCC(=O)OC(C)(C)C

Origin of Product

United States

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